molecular formula C13H17N3O2 B14320066 3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol CAS No. 107680-33-1

3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol

Cat. No.: B14320066
CAS No.: 107680-33-1
M. Wt: 247.29 g/mol
InChI Key: LFBOIMWHYNZQRM-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol is a synthetic organic compound that features a triazole ring, a phenyl group, and a butane-2,3-diol moiety. The presence of the triazole ring, a five-membered heterocyclic ring containing three nitrogen atoms, is significant due to its versatile biological activities and its ability to bind with various enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol typically involves multi-step organic reactions. One common method involves the reaction of a phenyl-substituted butane-2,3-diol with a triazole derivative under controlled conditions. The reaction may require catalysts such as copper(I) iodide and solvents like dimethylformamide to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while nucleophilic substitution can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt biological processes, leading to the compound’s therapeutic effects. The phenyl group and butane-2,3-diol moiety also contribute to the compound’s overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenyl group and a butane-2,3-diol moiety, along with the triazole ring, allows for diverse chemical reactivity and potential therapeutic applications .

Properties

CAS No.

107680-33-1

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C13H17N3O2/c1-12(2,17)13(18,8-16-10-14-9-15-16)11-6-4-3-5-7-11/h3-7,9-10,17-18H,8H2,1-2H3

InChI Key

LFBOIMWHYNZQRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CN1C=NC=N1)(C2=CC=CC=C2)O)O

Origin of Product

United States

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